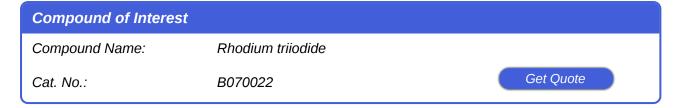


Application Notes and Protocols: Rhodium Triiodide Catalyzed Formylation of Aryl Halides

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formylation of aryl halides utilizing a **rhodium triiodide** (RhI₃) catalyst. The described method employs carbon dioxide (CO₂) and hydrogen (H₂) as the formylating reagents, offering a valuable route to aromatic aldehydes, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol is based on the findings of Yang, Liu, and coworkers, who developed a catalytic system demonstrating good to excellent yields and broad substrate scope.[1][2] This reaction proceeds through a cascade mechanism involving the in situ generation of formic acid and subsequent release of carbon monoxide.[1][2][3]

Introduction

The synthesis of aromatic aldehydes is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric reagents or harsh reaction conditions. The use of transition metal catalysis provides a more efficient and versatile alternative. Rhodium-catalyzed formylation of aryl halides, particularly utilizing CO₂ as a C1 source, represents a significant advancement in sustainable chemistry. This protocol details the reductive formylation of aryl iodides and bromides to their corresponding aldehydes using a RhI₃/PPh₃ catalytic system.[1][2] For aryl bromides, the addition of a palladium co-catalyst is necessary to achieve comparable yields to aryl iodides.[2][3]



Data Presentation

The following table summarizes the yields of various aromatic aldehydes synthesized using the described rhodium-catalyzed formylation protocol. The data is adapted from the work of Yang, Liu, and coworkers.[2]

Aryl Halide Substrate	Product	Yield (%)
Iodobenzene	Benzaldehyde	85
4-lodotoluene	4-Methylbenzaldehyde	92
4-Methoxyiodobenzene	4-Methoxybenzaldehyde	95
4-Fluoroiodobenzene	4-Fluorobenzaldehyde	78
4-Chloroiodobenzene	4-Chlorobenzaldehyde	75
4-Bromoiodobenzene	4-Bromobenzaldehyde	72
4-lodoacetophenone	4-Acetylbenzaldehyde	68
Methyl 4-iodobenzoate	Methyl 4-formylbenzoate	65
4-lodobenzonitrile	4-Cyanobenzaldehyde	60
1-lodonaphthalene	1-Naphthaldehyde	88
2-Iodothiophene	Thiophene-2-carbaldehyde	70
4-Bromotoluene	4-Methylbenzaldehyde	88 (with Pd(dppp)Cl ₂)
4-Chlorobromobenzene	4-Chlorobenzaldehyde	70 (with Pd(dppp)Cl ₂)

Experimental Protocols

This section provides a detailed methodology for the **rhodium triiodide** catalyzed formylation of aryl halides.

Materials:

• Rhodium triiodide (Rhl3)



- Triphenylphosphine (PPh3)
- Aryl iodide or aryl bromide
- Acetic anhydride (Ac₂O)
- Triethylamine (Et₃N)
- N,N-Dimethylacetamide (DMAc)
- Carbon dioxide (CO₂, high purity)
- Hydrogen (H₂, high purity)
- For aryl bromides: [1,3-Bis(diphenylphosphino)propane]dichloropalladium(II) (Pd(dppp)Cl₂)
- · Schlenk flask or high-pressure autoclave
- Standard laboratory glassware
- Magnetic stirrer and heating mantle/oil bath
- Purification supplies (silica gel, solvents for chromatography)

Procedure for the Formylation of Aryl Iodides:

- To a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon or nitrogen), add RhI₃ (0.01 mmol, 1 mol%), PPh₃ (0.04 mmol, 4 mol%), the aryl iodide (1.0 mmol), and a magnetic stir bar.
- Add N,N-dimethylacetamide (DMAc, 3.0 mL) as the solvent, followed by triethylamine (Et₃N, 3.0 mmol) and acetic anhydride (Ac₂O, 2.0 mmol).
- Seal the reaction vessel and purge with CO₂ gas three times.
- Pressurize the vessel with CO₂ to the desired pressure (e.g., 2 MPa).
- Pressurize the vessel with H₂ to the desired pressure (e.g., 4 MPa).



- Heat the reaction mixture to 100 °C and stir for 24 hours.
- After cooling to room temperature, carefully vent the gases.
- Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic aldehyde.

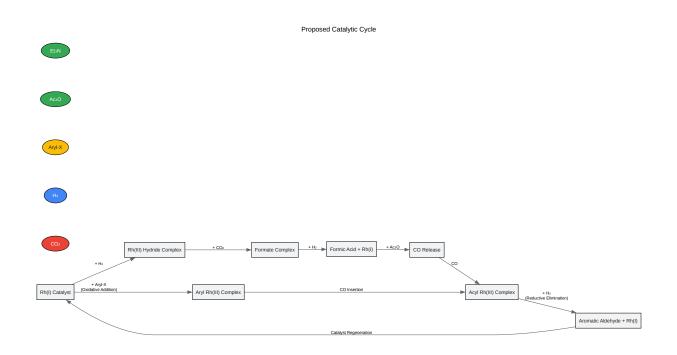
Procedure for the Formylation of Aryl Bromides:

 Follow the same procedure as for aryl iodides, with the addition of Pd(dppp)Cl₂ (0.05 mmol, 5 mol%) to the reaction vessel in the initial step.[2][3]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for the rhodium-catalyzed formylation of aryl halides and the general experimental workflow.

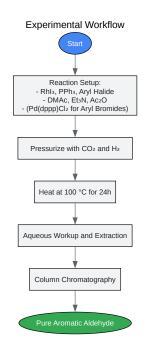




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Caption: Proposed catalytic cycle for the formylation of aryl halides.





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Caption: General experimental workflow for the formylation reaction.

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References

- 1. Rhodium-Catalyzed Formylation of Aryl Halides with CO2 and H2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemlett.com [jchemlett.com]







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